6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one
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Overview
Description
6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one is a heterocyclic compound with the molecular formula C13H16N4O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed in the presence of water, followed by the reaction of the resulting trimethyl pyruvic acid with thiocarbohydrazide . This method is commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: This compound is structurally similar and shares some chemical properties with 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one.
4-Amino-6-tert-butyl-3-methylmercapto-1,2,4-triazin-5-one: Another related compound with similar applications and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenylamino groups contribute to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-anilino-6-tert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)10-11(18)15-12(17-16-10)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) |
InChI Key |
KJZHKKWIYQPONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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